molecular formula C7H10O3 B1352147 5-Methylbenzene-1,3-diol hydrate CAS No. 6153-39-5

5-Methylbenzene-1,3-diol hydrate

Cat. No.: B1352147
CAS No.: 6153-39-5
M. Wt: 142.15 g/mol
InChI Key: NBKPNAMTHBIMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylbenzene-1,3-diol hydrate, also known as orcinol monohydrate, is an organic compound with the molecular formula C7H10O3. It is a derivative of benzene with two hydroxyl groups positioned at the 1 and 3 locations and a methyl group at the 5 position. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

5-Methylbenzene-1,3-diol hydrate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as xylanase, which is involved in the breakdown of xylan into xylose . The interaction between this compound and xylanase involves the formation of hydrogen bonds, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzyme. Additionally, this compound can interact with other biomolecules, such as DNA and RNA, through hydrogen bonding and hydrophobic interactions, influencing their stability and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways. These interactions can result in changes in cellular energy production, growth, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The degradation products can have different biochemical properties and may influence cellular function differently. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic efficiency . At high doses, it can be toxic and cause adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound exhibits different effects at different concentration levels. For instance, low concentrations may stimulate cellular growth, while high concentrations may inhibit it.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylbenzene-1,3-diol hydrate can be synthesized through several methods. One common method involves the fusion of extract of aloes with potash, followed by acidification . Another method includes the methylation of resorcinol using methyl iodide in the presence of a base .

Industrial Production Methods

In industrial settings, this compound is produced by the methylation of resorcinol using dimethyl sulfate. The reaction is typically carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzene-1,3-diol hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methylbenzene-1,3-diol hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Used in the production of dyes, pharmaceuticals, and other chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylbenzene-1,3-diol hydrate is unique due to the presence of the methyl group at the 5 position, which influences its chemical reactivity and physical properties. This structural difference makes it distinct from other dihydroxybenzenes and contributes to its specific applications in various fields .

Properties

IUPAC Name

5-methylbenzene-1,3-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2.H2O/c1-5-2-6(8)4-7(9)3-5;/h2-4,8-9H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKPNAMTHBIMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210522
Record name Resorcinol, 5-methyl-, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid that reddens on exposure to air; [Merck Index] Crystalline solid; [Alfa Aesar MSDS]
Record name Orcinol monohydrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16286
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

6153-39-5
Record name Resorcinol, 5-methyl-, monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resorcinol, 5-methyl-, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dihydroxy-1-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.